2-Amino-2-(5-methoxy(2-pyridyl))acetic acid 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535184
InChI: InChI=1S/C8H10N2O3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid

CAS No.:

Cat. No.: VC17535184

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-amino-2-(5-methoxypyridin-2-yl)acetic acid
Standard InChI InChI=1S/C8H10N2O3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)
Standard InChI Key OCLLGGXWTQDDHQ-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C=C1)C(C(=O)O)N

Introduction

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid is a unique amino acid derivative that incorporates a pyridine ring and a methoxy group into its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural features that could influence its pharmacological properties.

Synthesis and Chemical Transformations

Several synthetic routes can be employed to produce 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid. While specific methods are not detailed in the available literature, typical amino acid synthesis techniques can be adapted. The compound can undergo various chemical transformations, such as:

  • Amino Acid Reactions: These include reactions typical for amino acids, such as peptide formation or modification of the carboxylic acid group.

  • Pyridine Ring Modifications: The pyridine ring can be further modified to introduce additional functional groups, potentially enhancing its biological activity.

Potential Applications in Medicinal Chemistry

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid is of interest in medicinal chemistry due to its unique structure, which combines the properties of amino acids and pyridine derivatives. This dual functionality may offer diverse mechanisms of action, making it a candidate for drug development. The methoxy substitution could enhance its lipophilicity and bioavailability.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Methoxy-2-pyridinecarboxylic acidContains a carboxylic acid groupAntioxidant, anti-inflammatory
4-Amino-3-methoxypyridineSubstituted pyridine with an amino groupAntimicrobial
3-AminopyridineSimple amino-substituted pyridineNeuroprotective effects
2-Amino-2-(5-methoxy(2-pyridyl))acetic acidAmino acid with a pyridyl moiety and methoxy groupPotential for diverse biological activities due to its dual functionality

Research Findings and Future Directions

While specific biological effects of 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid have not been extensively reported, its structural uniqueness suggests potential for various biological activities. Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics. Interaction studies involving this compound could provide insights into its potential applications in drug development.

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